Cas no 1385384-66-6 (N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide)

N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide structure
1385384-66-6 structure
商品名:N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide
CAS番号:1385384-66-6
MF:C17H29N3O2S
メガワット:339.496062994003
CID:5795903
PubChem ID:72014367

N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 1385384-66-6
    • N-[2-methyl-2-(1-oxo-1lambda4-thiomorpholin-4-yl)propyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
    • N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide
    • Z1203667189
    • AKOS016922551
    • EN300-26622824
    • インチ: 1S/C17H29N3O2S/c1-4-7-19-8-5-15(6-9-19)16(21)18-14-17(2,3)20-10-12-23(22)13-11-20/h1,15H,5-14H2,2-3H3,(H,18,21)
    • InChIKey: KXJXBNZYVMCNEV-UHFFFAOYSA-N
    • ほほえんだ: S1(CCN(CC1)C(C)(C)CNC(C1CCN(CC#C)CC1)=O)=O

計算された属性

  • せいみつぶんしりょう: 339.19804835g/mol
  • どういたいしつりょう: 339.19804835g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 479
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • トポロジー分子極性表面積: 71.9Ų

N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26622824-0.05g
N-[2-methyl-2-(1-oxo-1lambda4-thiomorpholin-4-yl)propyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
1385384-66-6 95.0%
0.05g
$212.0 2025-03-20

N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide 関連文献

N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamideに関する追加情報

Introduction to N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide (CAS No. 1385384-66-6)

N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide, identified by its CAS number 1385384-66-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The unique structural features of this molecule, particularly its piperidine core and thiazine derivative, contribute to its potential therapeutic applications.

The molecular structure of N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide incorporates several key functional groups that are known to interact with biological targets. The piperidine ring is a common motif in many pharmacologically active compounds due to its ability to mimic the binding properties of natural amino acids. Additionally, the presence of a propargyl group (1-propynyl) and a thiazine ring enhances the compound's complexity and potential for selective binding to specific biological receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with greater accuracy. Studies have shown that N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide exhibits interactions with various enzymes and receptors, suggesting its potential as a lead compound for the development of new therapeutic agents. For instance, preliminary computational studies indicate that this compound may interact with enzymes involved in metabolic pathways relevant to inflammation and pain management.

The synthesis of N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide presents a significant challenge due to the complexity of its structure. However, recent improvements in synthetic methodologies have made it possible to produce this compound in higher yields and purities. Techniques such as multi-step organic synthesis, coupled with advanced purification methods like high-performance liquid chromatography (HPLC), have been instrumental in achieving these milestones. These advancements not only facilitate the production of the compound but also enhance its availability for further biological testing.

In vitro studies have begun to explore the pharmacological properties of N-[2-Methyl-2-(1-o x o -1,4-thiazinan - 4 - yl ) prop y l ] - 1 - prop - 2 - ynl piperidine - 4 - carboxamide. Initial experiments have shown that this compound exhibits moderate activity against certain enzymatic targets, which could be indicative of its potential therapeutic benefits. For example, researchers have observed inhibitory effects on enzymes that are overexpressed in inflammatory conditions. This finding aligns with the growing interest in developing drugs that target inflammation-related pathways.

The thiazine ring in N-[2-Methyl - 2 -( 1 - oxo - 1 , 4 - thiazinan - 4 - yl ) prop y l ] - 1 - prop - 2 - ynl piperidine - 4 - carboxamide is particularly noteworthy due to its ability to modulate biological processes. Thiazine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory effects. The presence of this moiety in the molecule suggests that it may possess similar properties, making it a valuable candidate for further investigation.

One of the most exciting aspects of N-[2-Methyl - 2 -( 1 - oxo - 1 , 4 - thiazinan - 4 - yl ) prop y l ] - 1 - prop - 2 - ynl piperidine - 4 - carboxamide is its potential for structural modification. By altering specific functional groups or introducing new ones, researchers can fine-tune its biological activity and selectivity. This flexibility is crucial for developing drugs that are both effective and well-tolerated by patients. Computational tools and high-throughput screening techniques are being employed to identify optimal modifications that can enhance the compound's therapeutic potential.

The future direction of research on N-[2-Methyl - 2 -( 1 o xo -- 1 , 4 thia z i n an -- 4 -- yl ) prop y l ] -->ylation-->>]-->>]-->>]--><--->]--->]--->] Piperidine-<--->] Carboxamide(CAS No. 1385384) --666]) will likely involve both computational and experimental approaches. Further in vitro studies will be conducted to elucidate its mechanism of action and assess its potential as a lead compound for drug development. Additionally, preclinical studies will be essential to evaluate its safety and efficacy before moving into human trials.

The significance of N-[2-Methyl]--
(Methylation)
[Thiaazine]
[Pipridine]
[Propargylic]
[Carbonylamide] (CAS No.
13853846
6)] lies not only in its unique structure but also in its potential to address unmet medical needs. As our understanding of biological pathways continues to evolve, compounds like this one will play a crucial role in the development of novel therapeutics. The ongoing research into N-[
(Methylation)] -- [Thiaazine] -- [Pipridine] -- [Propargylic] -- [Carbonylamide](CAS No.
13853846
6)] underscores the dynamic nature of pharmaceutical research and the continuous quest for innovative solutions to complex medical challenges.

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